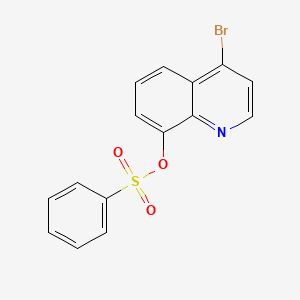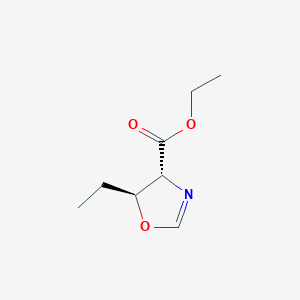
(E)-4-(Furan-2-yl)-1-(triphenylphosphoranylidene)but-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-(Furan-2-yl)-1-(triphenylphosphoranylidene)but-3-en-2-one is an organic compound that features a furan ring and a triphenylphosphoranylidene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(Furan-2-yl)-1-(triphenylphosphoranylidene)but-3-en-2-one typically involves the reaction of a furan derivative with a triphenylphosphoranylidene precursor. The reaction conditions often include the use of a base to facilitate the formation of the desired product. Specific details of the reaction conditions, such as temperature, solvent, and reaction time, would depend on the exact synthetic route chosen.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
(E)-4-(Furan-2-yl)-1-(triphenylphosphoranylidene)but-3-en-2-one can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The furan ring and the triphenylphosphoranylidene group can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction type. For example, oxidation might yield a furan derivative with additional oxygen-containing functional groups, while reduction could lead to a more saturated compound.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (E)-4-(Furan-2-yl)-1-(triphenylphosphoranylidene)but-3-en-2-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology and Medicine
While specific biological and medicinal applications of this compound are not well-documented, similar compounds have been studied for their potential biological activities. These could include antimicrobial, anticancer, or anti-inflammatory properties.
Industry
In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mecanismo De Acción
The mechanism of action for (E)-4-(Furan-2-yl)-1-(triphenylphosphoranylidene)but-3-en-2-one would depend on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In potential biological applications, it would interact with molecular targets such as enzymes or receptors, though specific pathways would need to be elucidated through further research.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other furan derivatives and triphenylphosphoranylidene-containing molecules. Examples might include:
- (E)-4-(Furan-2-yl)-1-(triphenylphosphoranylidene)but-3-en-2-ol
- (E)-4-(Furan-2-yl)-1-(triphenylphosphoranylidene)but-3-en-2-thione
Propiedades
Fórmula molecular |
C26H21O2P |
|---|---|
Peso molecular |
396.4 g/mol |
Nombre IUPAC |
(E)-4-(furan-2-yl)-1-(triphenyl-λ5-phosphanylidene)but-3-en-2-one |
InChI |
InChI=1S/C26H21O2P/c27-22(18-19-23-11-10-20-28-23)21-29(24-12-4-1-5-13-24,25-14-6-2-7-15-25)26-16-8-3-9-17-26/h1-21H/b19-18+ |
Clave InChI |
OKCXQYHUUSZDIP-VHEBQXMUSA-N |
SMILES isomérico |
C1=CC=C(C=C1)P(=CC(=O)/C=C/C2=CC=CO2)(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canónico |
C1=CC=C(C=C1)P(=CC(=O)C=CC2=CC=CO2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Butyl-N-[(4-methoxyphenyl)methyl]pyrrolidin-3-amine](/img/structure/B15211949.png)
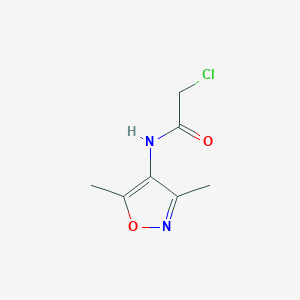
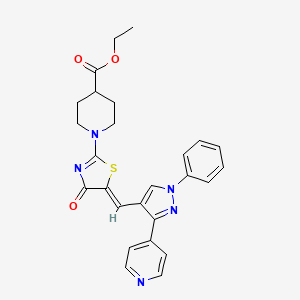
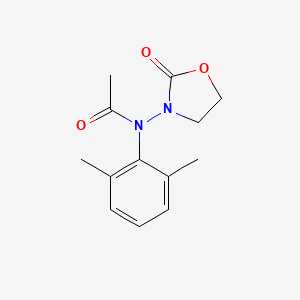
![[2-(5-Bromofuran-2-yl)-6-chloroimidazo[1,2-a]pyridin-3-yl]acetic acid](/img/structure/B15211981.png)
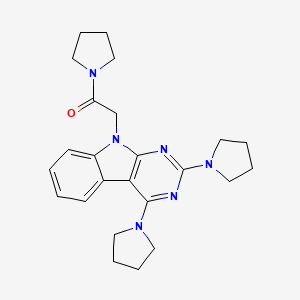
![Ethyl 5-[2-(3,4-dimethylphenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B15211992.png)
![Ethanone, 1-[2-methyl-5-(3-nitrophenyl)-1-phenyl-1H-pyrrol-3-yl]-](/img/structure/B15211999.png)
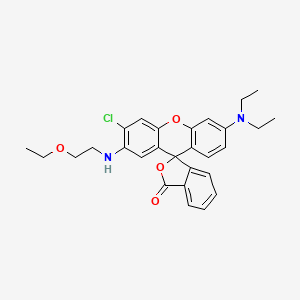
![3-(1-Ethylpiperidin-4-yl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine](/img/structure/B15212013.png)
![9-Cyclopropyl-6-fluoro-8-methoxy-7-{[(4-methoxyphenyl)methyl]amino}[1,2]thiazolo[5,4-b]quinoline-3,4(2H,9H)-dione](/img/structure/B15212019.png)
